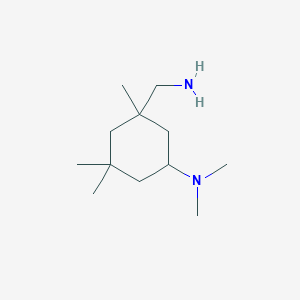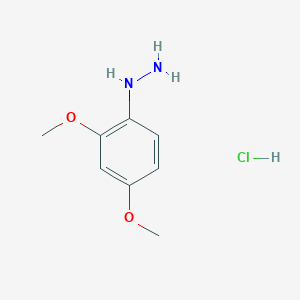
(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: Reaction with nucleophiles to replace the Boc group or other functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: The primary product is the free amine after removal of the Boc group.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation and Reduction: The products will vary based on the specific functional groups being oxidized or reduced.
Aplicaciones Científicas De Investigación
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Organic Synthesis: Employed in the preparation of complex organic molecules.
Biochemistry: Studied for its role in biochemical pathways and interactions with enzymes.
Medicinal Chemistry: Investigated for potential therapeutic applications and drug development.
Mecanismo De Acción
The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control over functional groups is required.
Comparación Con Compuestos Similares
Similar Compounds
®-4-((tert-Butoxycarbonyl)amino)heptanoic acid: Similar structure but lacks the thioic acid group.
®-4-((tert-Butoxycarbonyl)amino)hexanoic acid: Shorter carbon chain.
®-4-((tert-Butoxycarbonyl)amino)octanoic acid: Longer carbon chain.
Uniqueness
®-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is unique due to the presence of both the Boc-protected amino group and the thioic acid functionality. This combination allows for specific reactivity and applications that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C12H23NO3S |
|---|---|
Peso molecular |
261.38 g/mol |
Nombre IUPAC |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanethioic S-acid |
InChI |
InChI=1S/C12H23NO3S/c1-5-6-9(7-8-10(14)17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)(H,14,17)/t9-/m1/s1 |
Clave InChI |
TVOLCHXRKYYFET-SECBINFHSA-N |
SMILES isomérico |
CCC[C@H](CCC(=O)S)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCC(CCC(=O)S)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



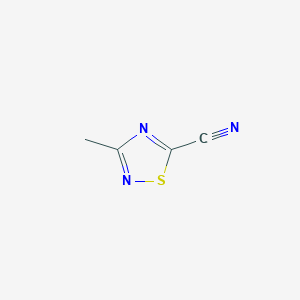
![8,8-Dimethyl-2-phenyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13093840.png)
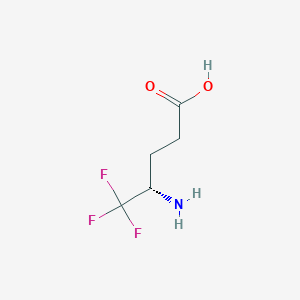
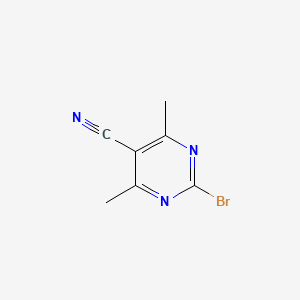

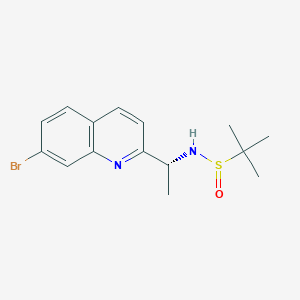
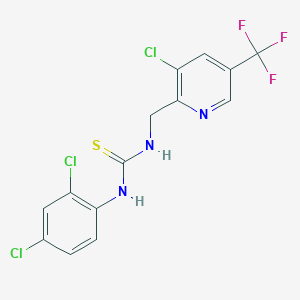
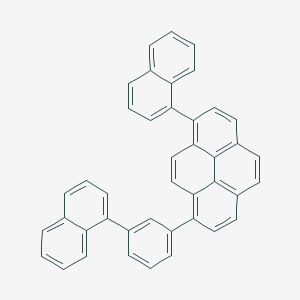
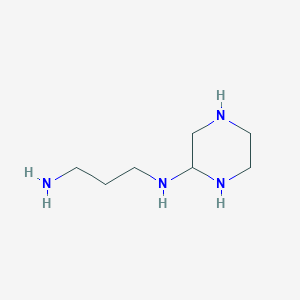
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
